molecular formula C5H8O3 B12797399 Trans-2,3-Butylene carbonate CAS No. 65941-76-6

Trans-2,3-Butylene carbonate

Cat. No.: B12797399
CAS No.: 65941-76-6
M. Wt: 116.11 g/mol
InChI Key: LWLOKSXSAUHTJO-IMJSIDKUSA-N
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Description

Trans-2,3-Butylene carbonate is an organic compound with the molecular formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms. It can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . This compound is an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .

Preparation Methods

Trans-2,3-Butylene carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trans-2,3-butylene oxide with carbon dioxide under specific conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .

In industrial production, this compound can be produced through similar methods, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced separation techniques, such as distillation and crystallization, can further improve the quality of the final product .

Chemical Reactions Analysis

Trans-2,3-Butylene carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to its corresponding carbonyl derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can transform this compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .

Substitution reactions involving this compound often occur at the carbonate functional group. For example, nucleophilic substitution reactions can replace the carbonate group with other functional groups, such as amines or thiols, using appropriate nucleophiles and reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of trans-2,3-butylene carbonate varies depending on its application. In lithium batteries, the compound acts as a solvent and electrolyte component, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles. The carbonate functional group interacts with lithium ions, forming stable complexes that enhance the overall performance of the battery .

In drug delivery systems, this compound forms stable complexes with drugs, protecting them from degradation and ensuring their controlled release. The compound’s biocompatibility and ability to interact with various molecular targets contribute to its effectiveness in delivering therapeutic agents to specific sites within the body .

Properties

CAS No.

65941-76-6

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1

InChI Key

LWLOKSXSAUHTJO-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)O1)C

Canonical SMILES

CC1C(OC(=O)O1)C

Origin of Product

United States

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